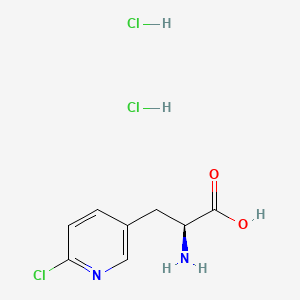

(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13809432

Molecular Formula: C8H11Cl3N2O2

Molecular Weight: 273.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11Cl3N2O2 |

|---|---|

| Molecular Weight | 273.5 g/mol |

| IUPAC Name | (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H/t6-;;/m0../s1 |

| Standard InChI Key | YHNVKRBWDOZBTN-ILKKLZGPSA-N |

| Isomeric SMILES | C1=CC(=NC=C1C[C@@H](C(=O)O)N)Cl.Cl.Cl |

| SMILES | C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl |

| Canonical SMILES | C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride features a pyridine ring substituted with a chlorine atom at the 6-position, connected via a methylene bridge to a propanoic acid group. The amino group at the second carbon introduces chirality, with the (S)-enantiomer being the biologically active form . The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Key Structural Elements:

-

Pyridine Ring: A six-membered aromatic ring with a chlorine substituent at position 6, contributing to electronic effects and steric interactions .

-

Amino Acid Backbone: The propanoic acid chain includes an α-amino group, enabling peptide bond formation and mimicking natural amino acids .

-

Salt Form: The dihydrochloride counterions () improve aqueous solubility, critical for in vitro assays .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 273.5 g/mol | |

| IUPAC Name | (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid; dihydrochloride | |

| CAS Number | 2701679-69-6 | |

| Purity | ≥97% |

Stereochemical Considerations

The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric purity influences receptor binding affinity. Computational models using InChIKey and SMILES notation confirm the stereospecific arrangement . Racemization during synthesis must be minimized to preserve efficacy, typically achieved through chiral catalysts or resolution techniques .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the pyridine ring followed by coupling to the amino acid backbone. A representative route includes:

-

Chloropyridine Synthesis: Direct chlorination of 3-pyridinol using or .

-

Alkylation: Reaction of 6-chloropyridin-3-ylmethanol with a protected amino acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected glycine) .

-

Deprotection and Salt Formation: Acidic cleavage of protecting groups (e.g., Boc with HCl/dioxane) yields the dihydrochloride salt .

Industrial-Scale Production

MolCore BioPharmatech specializes in manufacturing this compound under ISO-certified conditions, ensuring ≥97% purity through HPLC and NMR validation . Scalability challenges include optimizing halogenation steps and minimizing byproducts, addressed via continuous flow chemistry .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in aqueous solutions (≥50 mg/mL) but limited solubility in organic solvents like ethanol or DMSO . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3300 cm (N-H stretch), 1700 cm (C=O), and 750 cm (C-Cl) .

-

NMR: NMR (DO) shows pyridinyl protons at δ 8.3–7.5 ppm and α-proton at δ 4.1 ppm .

Biological Activity and Mechanisms

Putative Pharmacological Targets

Structural analogs suggest activity at ionotropic glutamate receptors (e.g., AMPA or NMDA subtypes) due to the amino acid backbone. The chlorine atom may enhance binding affinity by modulating electron density.

Applications in Pharmaceutical Research

Drug Development

As an API intermediate, this compound is utilized in synthesizing kinase inhibitors and neuromodulators . Its chiral center allows for enantioselective drug design, reducing off-target effects.

Supplier Landscape

| Supplier | Purity | Form |

|---|---|---|

| MolCore | ≥97% | Powder |

| Parchem | ≥95% | Crystalline |

| Ambeed | ≥90% | Lyophilized |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume